Product packaging for DMXB-Anabaseine(Cat. No.:)

DMXB-Anabaseine

Cat. No.: B10775509
M. Wt: 381.3 g/mol
InChI Key: BXKYFUGAAFLYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DMXB-Anabaseine (GTS-21) is a chemically optimized derivative of anabaseine, functioning as a potent and selective partial agonist for the α7 subtype of nicotinic acetylcholine receptors (nAChRs). Its primary research value lies in its ability to modulate cholinergic signaling and cognitive processes without inducing the significant cytotoxicity associated with its parent compound. This selectivity makes it an invaluable pharmacological tool for investigating the role of α7 nAChRs in a wide array of neurological functions and disorders. Key research applications include the study of cognitive enhancement, neuroprotection, and the pathophysiology of conditions such as Alzheimer's disease, schizophrenia, and inflammatory pathways. The compound's mechanism of action involves binding to the orthosteric site of the α7 nAChR, leading to receptor activation and subsequent downstream signaling that can enhance synaptic plasticity, promote neuronal survival, and modulate the release of neurotransmitters like glutamate, GABA, and dopamine. Furthermore, this compound has been shown to activate the PI3K/Akt and ERK signaling cascades, which are critical for its neuroprotective and anti-apoptotic effects. Its favorable pharmacokinetic profile, including oral bioavailability and blood-brain barrier penetration, has established it as a leading preclinical compound for proof-of-concept studies targeting the α7 nAChR, stimulating significant research interest in its potential therapeutic applications and the broader cholinergic system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22Cl2N2O2 B10775509 DMXB-Anabaseine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.2ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;;/h3,6-9,11-13H,4-5,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKYFUGAAFLYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Characterization of Dmxb Anabaseine

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding and Activation Profiles

Allosteric Modulation and Non-Competitive Inhibition of nAChRs

DMXB-Anabaseine interacts with nAChRs through mechanisms that go beyond simple receptor activation, involving allosteric modulation and non-competitive inhibition. These actions influence receptor function by binding to sites distinct from the primary agonist binding site, thereby altering the receptor's response to acetylcholine (ACh).

Mechanisms of Non-Competitive Antagonism

This compound demonstrates non-competitive antagonistic properties at various nAChR subtypes. It has been observed to inhibit ACh-mediated activation of human fetal muscle nAChRs in a non-competitive manner nih.govacnp.org. This inhibition is thought to occur through binding to sites that are allosteric to the primary agonist binding site, potentially within the ion channel pore. Evidence suggests that this compound can sterically hinder the binding of non-competitive antagonists (NCAs) like [3H]TCP and [3H]dizocilpine to desensitized Torpedo nAChRs nih.gov. Furthermore, this compound exhibits use-dependent binding to a channel-associated site, which leads to the blockage of receptor activation. This mechanism is consistent with open-channel block activity and can prevent the full effect of ACh even when it is present psu.edu. At micromolar concentrations, this compound has been shown to displace [3H]TCP binding within the ion channel of neuromuscular-type AChRs nih.gov.

Influence on Agonist Binding Sites and Receptor Conformational States

This compound's interaction with nAChRs also involves influencing agonist binding and modulating receptor conformational states. While this compound binds to both α4β2 and α7 nAChR subtypes, its functional efficacy is predominantly observed at the α7 subtype wikipedia.org. Studies indicate that this compound can modulate the binding of other ligands to nAChRs through allosteric mechanisms nih.gov. Specifically, it has been shown to enhance the binding of [3H]TCP to resting but activatable nAChRs, a phenomenon associated with receptor desensitization nih.govnih.gov. This desensitization process may contribute to its observed non-competitive inhibitory effects nih.gov.

Structural analyses suggest that the benzylidene substituent in this compound plays a critical role in its pharmacological profile. Tight interactions between these substituents and specific residues, particularly within loop F of the α7 nAChR binding site, may prevent loop C from adopting the fully closed conformation characteristic of full agonists. This conformational constraint is proposed as a molecular basis for its partial agonism at the α7 receptor embopress.org. Although this compound binds to agonist sites, it exhibits competitive antagonist activity and fails to activate human fetal muscle nAChRs. In contrast, its metabolite, 4OH-DMXBA, acts as a partial agonist at these receptors researchgate.netnih.govembopress.org.

Structure-Activity Relationships (SAR) of Anabaseine (B15009) Derivatives

The anabaseine scaffold has been a valuable template for synthesizing derivatives with improved selectivity and specific pharmacological properties, particularly for the α7 nAChR. Structure-activity relationship (SAR) studies have elucidated how chemical modifications influence receptor subtype selectivity and efficacy.

Impact of Chemical Modifications on Receptor Subtype Selectivity and Efficacy

The introduction of a benzylidene group to the anabaseine core is a key modification that confers selectivity for the α7 nAChR subtype. This contrasts with the parent anabaseine, which acts as a broad-spectrum agonist nih.govresearchgate.netmdpi.comnih.gov. Further modifications to the benzylidene ring substituents fine-tune this selectivity and modulate efficacy. For example, a 4-hydroxyl substitution on the benzylidene moiety has been shown to increase both the potency and binding affinity of these derivatives for the α7 receptor nih.gov. Conversely, other substitutions, such as methylthio or trifluoromethyl groups at the 4-position, can transform these derivatives into antagonists for α7 and other neuronal nAChRs nih.gov.

Differences in the amino acid sequences within the agonist binding site of human versus rat α7 nAChRs also contribute to the differential responses observed with this compound nih.gov. Specific amino acid substitutions in the C, E, and F loops of the α7 receptor can significantly alter the efficacy and potency of this compound, highlighting the intricate interplay between ligand structure and receptor architecture nih.gov. While this compound demonstrates agonist activity at the α7 subtype, it exhibits minimal or no significant activation at α4β2 and α3β4 subtypes, despite being able to bind to them mdpi.comwikipedia.orgnih.govsemanticscholar.org.

Comparative Pharmacological Profiling with Parent Anabaseine and Related Analogs (e.g., DMAB, DMAC)

Compared to the parent compound anabaseine, which is a non-selective nicotinic agonist, this compound and other benzylidene anabaseine derivatives such as DMAB (3-(4)-dimethylaminobenzylidine anabaseine) and DMAC (3-(4)-dimethylaminocinnamylidine) display a pronounced preference for the α7 nAChR researchgate.netnih.govopenmedicinalchemistryjournal.comniph.go.jp. These derivatives are generally characterized as partial agonists at the α7 subtype researchgate.netnih.govopenmedicinalchemistryjournal.comniph.go.jp.

Anabaseine itself functions as a full agonist at the α7 receptor but acts as a weak partial agonist at the α4β2 subtype nih.govresearchgate.netmdpi.com. In contrast, this compound exhibits higher affinity for the α4β2 subtype than for the α7 subtype; however, its functional efficacy is predominantly observed at the α7 receptor wikipedia.orgnih.govopenmedicinalchemistryjournal.comniph.go.jpuni-bonn.de. DMAC has been noted as particularly potent in displacing [125I]α-bungarotoxin binding (a marker for α7 receptors) and less potent in displacing [3H]cytisine binding (a marker for α4β2 receptors), underscoring its selectivity nih.govopenmedicinalchemistryjournal.comniph.go.jp. While this compound demonstrates these selective effects, it also exhibits off-target activity at α4β2 nAChRs and 5-HT3 receptors at higher concentrations researchgate.net.

Table 1: Comparative Potency and Efficacy at α7 nAChRs

CompoundReceptor SubtypePotency (EC50)Efficacy (Emax)Reference
This compoundRat α7 nAChR5.2 μmol/L32% nih.govsemanticscholar.orgresearchgate.net
This compoundHuman α7 nAChR11 μmol/L9% nih.govsemanticscholar.orgresearchgate.net
Anabaseineα7 nAChRFull AgonistN/A mdpi.com
DMACα7 nAChRMost potentN/A nih.govopenmedicinalchemistryjournal.comniph.go.jp

Table 2: Selectivity and Affinity for Other nAChR Subtypes

CompoundTarget SubtypeActivity/InteractionValueReference
This compoundα4β2 nAChRInhibitionIC50 = 17 μmol/L nih.govsemanticscholar.org
This compoundα3β4 nAChRActivationEC50 = 21 μmol/L nih.govsemanticscholar.org
This compoundHuman α4β2 nAChRBindingKi = 20 nM nih.govopenmedicinalchemistryjournal.comniph.go.jp
This compoundα4β2* nAChRBindingKi = 85 nM uni-bonn.de
This compoundα7* nAChRBindingKi = 212 nM uni-bonn.de
This compoundα4β2 nAChRActivityWeak partial agonist mdpi.com
Anabaseineα4β2 nAChRActivityWeak partial agonist mdpi.com
AnabaseineVariousActivityBroad-spectrum agonist nih.govresearchgate.netmdpi.com

Molecular and Cellular Mechanisms of Dmxb Anabaseine Action

Ion Channel Gating and Dynamics

The primary mechanism of DMXB-Anabaseine involves direct interaction with α7 nAChRs, which are ligand-gated ion channels. researchgate.net This interaction modulates the gating and dynamics of the channel, influencing ion flow across the cell membrane and thereby altering cellular excitability and function.

This compound functions as a selective partial agonist at α7 nAChRs. nih.gov Upon binding to the receptor's extracellular domain, it induces a conformational change that opens the central ion pore. This gating mechanism allows for the rapid influx of cations, leading to membrane depolarization. In experimental settings using Xenopus oocytes, this compound has been shown to selectively activate α7 homo-oligomeric receptors with minimal activity at other nicotinic receptor subtypes such as α2, α3, and α4-containing receptors. nih.gov

While this compound itself is a partial agonist, its primary metabolite, 3-(4-hydroxy-2-methoxybenzylidene)-anabaseine (4OH-DMXBA), also demonstrates activity. Research on human fetal muscle nAChRs has shown that 4OH-DMXBA acts as a partial agonist, whereas this compound primarily exhibits competitive and non-competitive antagonist activities at this specific receptor subtype. nih.gov The non-competitive inhibition is characterized by a depression of the maximal response to acetylcholine (B1216132) (ACh), with IC₅₀ values determined for both compounds. nih.gov

Inhibitory and Agonist Activity of this compound and its Metabolite at Human Fetal Muscle nAChRs
CompoundActivity TypeParameterValue (µmol·L⁻¹)Reference
This compoundNon-competitive InhibitionIC₅₀6.6 ± 1.2 nih.gov
4OH-DMXBANon-competitive InhibitionIC₅₀10.0 ± 2.8 nih.gov
4OH-DMXBAPartial AgonistEC₅₀~2 nih.gov

A distinguishing feature of the α7 nAChR is its exceptionally high permeability to calcium ions (Ca²⁺). mdpi.com Among all nicotinic receptor subtypes, the α7 nAChR displays one of the highest permeability ratios for Ca²⁺ over sodium ions (Na⁺). This high permeability allows the channel to serve as a significant ligand-gated source of calcium influx into the neuron. mdpi.com

Activation of α7 nAChRs by this compound opens a direct conduit for Ca²⁺ entry. This influx is critical because calcium acts as a vital second messenger, capable of stimulating a variety of intracellular signaling systems. The neuroprotective effects attributed to this compound are believed to be a direct consequence of this calcium influx. mdpi.com

Like many ligand-gated ion channels, α7 nAChRs undergo desensitization, a process where the channel enters a prolonged, non-conducting state despite the continued presence of an agonist. This compound, along with nicotine, is known to induce a transient activation of α7 receptors followed by a period of prolonged residual inhibition or desensitization (RID). This is in contrast to the endogenous agonist acetylcholine, from which the receptor recovers more rapidly.

This desensitization process is a key aspect of this compound's profile as a partial agonist. The propensity of the compound to cause channel desensitization can limit the maximal channel activation observed in electrophysiological recordings. mdpi.com Furthermore, this desensitizing property is considered another possible mechanism of non-competitive inhibition, in addition to direct channel blocking. nih.gov Studies have shown that benzylidene-anabaseines can enhance the binding of non-competitive antagonists to the receptor, suggesting that these compounds stabilize a desensitized conformational state. nih.gov

Nicotinic acetylcholine receptors are allosteric proteins that exist in several inter-convertible conformational states, primarily the resting (closed), open, and desensitized (closed) states. The binding of a ligand like this compound influences the equilibrium between these states.

Intracellular Signal Transduction Pathways

The influx of ions, particularly calcium, through the this compound-activated α7 nAChR is not merely an electrical event but also a trigger for complex intracellular signaling cascades that can modulate long-term cellular functions.

Activation of α7 nAChRs by agonists is linked to the stimulation of the extracellular signal-regulated kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. jneurosci.orgnih.gov This signaling pathway is crucial for regulating processes such as cell survival, synaptic plasticity, and memory. nih.gov

Research has demonstrated that α7 nAChR agonists can increase the phosphorylation of ERK1/2. jneurosci.org This effect is dependent on the influx of calcium through the receptor channel. nih.gov The signaling cascade proceeds from the α7 nAChR activation and subsequent Ca²⁺ entry to the activation of upstream kinases, such as MEK, which in turn phosphorylate and activate ERK1/2. nih.govnih.gov This activation of the ERK1/2 pathway is a significant downstream mechanism through which α7 nAChR agonists like this compound may exert their effects on cognitive function and neuroprotection. jneurosci.orgnih.gov Studies with other α7 agonists have shown that their ability to enhance cognitive performance correlates with the activation of ERK1/2 and the subsequent phosphorylation of transcription factors like CREB (cAMP response element-binding protein). jneurosci.org

Protein Kinase C (PKC) Dependent Signaling

While direct modulation of Protein Kinase C (PKC) by this compound is not extensively documented, the activation of α7 nAChRs is known to influence intracellular calcium levels, a key activator of conventional PKC isoforms. Research has shown that α7 nAChR activation can lead to calcium influx, which in turn can trigger downstream signaling events involving PKC. Although a definitive, direct link between this compound and the PKC pathway remains to be fully elucidated, the potential for indirect modulation through calcium-dependent mechanisms is a plausible area for further investigation.

Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Engagement

Emerging evidence suggests a significant interplay between α7 nAChR activation and the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, particularly in the context of neuroinflammation. The α7 nAChR is a key component of the cholinergic anti-inflammatory pathway. Activation of this receptor by agonists can lead to the inhibition of pro-inflammatory cytokine production. This anti-inflammatory effect is, in part, mediated through the JAK2/STAT3 pathway. Studies have indicated that α7 nAChR activation can suppress the phosphorylation of JAK2 and subsequently inhibit the activation and nuclear translocation of STAT3. While not all studies have directly used this compound, the established role of α7 nAChR agonists in modulating this pathway provides a strong rationale for its involvement in the anti-inflammatory effects of this compound.

Pathway ComponentEffect of α7 nAChR Agonist (e.g., this compound)Implication
JAK2 Inhibition of phosphorylationAttenuation of pro-inflammatory signaling
STAT3 Inhibition of activation and nuclear translocationDecreased transcription of inflammatory genes

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Activation

Research has demonstrated that this compound (also known as GTS-21) can modulate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival and neuroprotection. In models of neuroinflammation, this compound has been shown to inhibit the phosphorylation of Akt. mdpi.comnih.gov This inhibitory effect on Akt phosphorylation suggests that this compound may exert its neuroprotective and anti-inflammatory effects by attenuating this signaling pathway, which can be overly active in pathological conditions. mdpi.comnih.gov

CREB (cAMP Response Element-Binding Protein) Phosphorylation

This compound has been shown to upregulate the signaling of the cAMP Response Element-Binding Protein (CREB), a transcription factor crucial for neuronal plasticity, survival, and anti-inflammatory responses. mdpi.com In microglial cells, this compound treatment leads to an increase in the phosphorylation of CREB. mdpi.com This phosphorylation is a key step in CREB activation, enabling its translocation to the nucleus and subsequent binding to DNA, which in turn modulates the transcription of target genes. mdpi.com Studies have shown that the neuroprotective effects of this compound are linked to the upregulation of p-CREB and its downstream targets. mdpi.com

Modulation of Nuclear Factor-κB (NFκB) Activity

A significant aspect of this compound's mechanism of action involves the modulation of Nuclear Factor-κB (NF-κB), a pivotal transcription factor in inflammatory responses. This compound has been demonstrated to inhibit the activation of NF-κB. mdpi.comnih.govresearchgate.net In inflammatory models, treatment with this compound leads to a reduction in the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net By preventing IκBα degradation, this compound effectively blocks the nuclear translocation and subsequent DNA binding of NF-κB, thereby downregulating the expression of pro-inflammatory genes. mdpi.comresearchgate.net

Pathway ComponentEffect of this compoundOutcome
IκBα Inhibition of degradationSequestration of NF-κB in the cytoplasm
NF-κB Inhibition of nuclear translocation and DNA bindingDecreased transcription of pro-inflammatory genes

Endothelial Nitric Oxide Synthase (eNOS) Phosphorylation

The direct impact of this compound on the phosphorylation of endothelial Nitric Oxide Synthase (eNOS) is an area requiring more specific investigation. However, it is known that α7 nAChR activation can influence intracellular calcium concentrations, which is a critical regulator of eNOS activity. Furthermore, signaling pathways known to be modulated by this compound, such as the PI3K/Akt pathway, are also involved in the phosphorylation and activation of eNOS. nih.gov For instance, Akt can directly phosphorylate eNOS at Ser1177, leading to increased nitric oxide production. nih.gov Given the interplay between these pathways, it is plausible that this compound could indirectly influence eNOS phosphorylation, though direct evidence is currently limited.

Receptor Trafficking and Regulation of Cell Surface Expression

The regulation of α7 nAChR trafficking and cell surface expression is a complex process that can be influenced by agonist exposure. Chronic administration of some nicotinic agonists has been shown to upregulate the number of nicotinic receptors on the cell surface. However, studies investigating the long-term effects of this compound on α7 nAChR binding sites have not consistently shown an elevation in receptor numbers. nih.gov This suggests that the therapeutic effects of this compound may not be primarily dependent on increasing the density of α7 nAChRs on the cell surface but rather on its ability to selectively activate existing receptors and modulate downstream signaling pathways. The precise mechanisms by which this compound may influence the trafficking, assembly, and cell surface expression of α7 nAChRs remain an active area of research.

Neurobiological and Systemic Effects of Dmxb Anabaseine: Preclinical Research

Neurotransmitter Release and Modulation

DMXB-Anabaseine influences the release and modulation of several key neurotransmitters within the central nervous system, primarily through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).

Regulation of Dopamine (B1211576) and Norepinephrine (B1679862) Release

Preclinical studies in rat models have indicated that this compound can elevate levels of both dopamine and norepinephrine in the cortex mdpi.com. This compound acts as a potent partial agonist at rodent α7 nAChR subtypes and a weaker partial agonist at α4β2 subtypes acnp.org. While anabaseine (B15009), the parent compound, also increases acetylcholine (ACh) levels, this compound has not shown a significant effect on ACh levels in similar studies mdpi.com. Furthermore, research suggests that the α7 nAChR activation can indirectly modulate dopamine transporter (DAT) function via glutamate (B1630785) neurotransmission, potentially leading to the inhibition of DAT activity uky.edu. The precise mechanisms by which this compound influences the release of these monoamines are complex, with evidence suggesting that different nAChR subtypes may mediate the release of norepinephrine and dopamine distinctly acnp.org.

Modulation of Glutamate Neurotransmission

This compound plays a role in modulating glutamatergic neurotransmission. Through signaling mediated by α7 nAChRs at somatodendritic synapses, it can influence postsynaptic glutamate receptors. This interaction is important for regulating synaptic plasticity and the activity of GABAergic interneurons frontiersin.org. Nicotinic agonists, including this compound, have been shown to directly interact with and modulate NMDA receptors, which are critical components in glutamate-mediated neurotoxicity nih.govnih.gov. Specifically, this compound has demonstrated neuroprotective properties against glutamate-induced excitotoxicity in preclinical models nih.govnih.gov. This protection is thought to be mediated by α7 nAChRs, which are also implicated in suppressing β-amyloid (Aβ)-induced neurotoxicity, a process often linked to glutamate excitotoxicity nih.gov.

Interactions with Acetylcholine and Serotonin (B10506) Systems

While anabaseine is known to increase acetylcholine (ACh) levels, this compound has not demonstrated a significant impact on ACh levels in preclinical studies mdpi.com. This compound exhibits activity at α4β2 nAChRs and also interacts with 5-HT3A receptors, acting as an antagonist at the latter researchgate.netwikipedia.orgmedchemexpress.com. The serotonin system is recognized for its involvement in crucial developmental processes, learning, memory, and mood regulation mdpi.com. Although this compound does not significantly alter serotonin levels mdpi.com, its antagonistic action on 5-HT3 receptors suggests a potential for indirect influence on serotonergic pathways researchgate.netmedchemexpress.com.

Cognitive and Sensory Processing in Preclinical Models

Preclinical research has provided substantial evidence for this compound's ability to enhance cognitive functions and sensory processing in animal models.

Elucidation of Memory Enhancement Mechanisms in Animal Models

This compound has consistently shown efficacy in improving memory-related behaviors across various animal models, including rats mdpi.comnih.govresearchgate.netnih.gov. Its mechanism of action is closely tied to the selective activation of α7 nAChRs, which are known to play a significant role in learning and memory processes mdpi.comnih.gov. Studies have demonstrated that this compound can reverse deficits in episodic and working memory in animal paradigms acs.org. Beyond memory, this compound has been observed to improve attention and normalize sensory inhibition, such as auditory gating, in rodent models nih.govoup.com. These findings collectively support the compound's potential as a cognitive enhancer, acting through the modulation of cholinergic pathways crucial for cognitive performance wikipedia.org.

Table 1: Neurotransmitter Modulation by this compound in Preclinical Models

NeurotransmitterEffect of this compoundNotes
DopamineElevatedObserved in rat cortex mdpi.com.
NorepinephrineElevatedObserved in rat cortex mdpi.com.
SerotoninNo significant effectObserved in rat cortex mdpi.com.
AcetylcholineNo significant effectObserved in rat cortex and hippocampus at equimolar doses compared to anabaseine mdpi.com.

Table 2: Cognitive and Sensory Processing Effects of this compound in Preclinical Models

Cognitive/Sensory DomainReported Effect in Preclinical ModelsUnderlying Mechanism (where specified)
MemoryEnhancementLinked to α7 nAChR activation mdpi.comnih.gov. Improves memory-related behaviors mdpi.comresearchgate.netnih.gov. Reverses episodic/working memory deficits acs.org.
AttentionImprovementObserved in animal models wikipedia.orgnih.gov.
Working MemoryImprovementReverses deficits in animal models acs.org.
Sensory InhibitionImprovement/NormalizationNormalizes auditory gating deficits in rodents nih.govoup.com.
Cognitive FunctionGeneral EnhancementPositive effects on cognitive batteries acs.orgoup.com.

Compound Name List:

this compound

GTS-21

DMXBA

Anabaseine

Nicotine

Acetylcholine (ACh)

Dopamine

Norepinephrine

Serotonin

Glutamate

NMDA receptor

GABAergic interneurons

Dopamine transporter (DAT)

α7 nicotinic acetylcholine receptor (α7 nAChR)

α4β2 nicotinic acetylcholine receptor (α4β2 nAChR)

5-HT3A receptor

Neuroprotective Mechanisms and Cell Survival Enhancement

Promotion of Neuronal Survival and Neurotrophic Factor Signaling (e.g., NGF/Serum Deprivation Models)

Preclinical studies have demonstrated that this compound exhibits significant neuroprotective properties, particularly in models of neuronal stress and deprivation. Research utilizing PC12 cells, a neuronal cell line commonly employed to study neurotrophic factor signaling, has shown that this compound can rescue these cells from death induced by nerve growth factor (NGF) and serum deprivation nih.govsci-hub.stresearchgate.netnih.gov. In these experimental conditions, the removal of essential survival factors leads to cell loss, neurite retraction, and the release of cellular damage markers. This compound, even at low concentrations (e.g., 10 pM), has been observed to prevent these detrimental effects, preserving cell viability and neurite integrity sci-hub.st.

Further investigations suggest that the neuroprotective mechanisms may involve the activation of protein kinase C (PKC) nih.govresearchgate.net. Additionally, this compound has shown efficacy in protecting specific neuronal populations in vivo. For instance, it has been shown to protect cholinesterase-staining septal neurons from retrograde degeneration following fimbrial transections, a model of axonal injury sci-hub.st. The compound's ability to cross the blood-brain barrier and its selective action on α7nAChRs, which are implicated in neuronal survival pathways, contribute to its potential as a neuroprotective agent researchgate.netsemanticscholar.org. This compound has also demonstrated neuroprotection against glutamate neurotoxicity and brain ischemia nih.gov.

Model System / ConditionCell Type / Neuronal PopulationThis compound ConcentrationObserved EffectReference
NGF/Serum DeprivationPC12 cells10 pMPrevented cell and neurite loss sci-hub.st
NGF/Serum DeprivationPC12 cells1-10 μMNeuroprotective, rescuing neuronal death; correlated with PKC activation nih.govresearchgate.net
Fimbrial Transection (in vivo)Septal cholinergic neurons1 mg/kg (twice daily)Protected neurons from retrograde degeneration; decreased cell roundness sci-hub.st
Glutamate Neurotoxicity (in vitro)Cortical neuronsNot specifiedPotent neuroprotective action nih.gov
Brain Ischemia (in vivo)RatsNot specifiedPotent neuroprotective action nih.gov
Cardiac Arrest/CPR (in vivo)Mice4 mg/kg (daily)Mitigated neuronal damage researchgate.net

Inhibition of Skeletal Muscle Wasting in Relevant Models

Preclinical research indicates that this compound may play a role in mitigating skeletal muscle wasting. Studies involving models of systemic inflammation, which often leads to muscle atrophy and functional decline, have explored the effects of this compound. One study investigated whether GTS-21, an α7nAChR agonist, could attenuate body weight and muscle changes associated with systemic inflammation and disuse atrophy in rats. The hypothesis tested was that modulating inflammation via GTS-21 would protect against these catabolic processes nih.gov. While specific quantitative data on muscle mass preservation are not detailed in the provided snippets, the study's premise and the compound's known anti-inflammatory actions suggest a potential mechanism for preserving muscle integrity in disease states characterized by inflammation and wasting nih.govresearchgate.net.

Anti-inflammatory and Immunomodulatory Actions

This compound has demonstrated significant anti-inflammatory and immunomodulatory effects in various preclinical models, largely attributed to its interaction with the α7 nicotinic acetylcholine receptor (α7nAChR) researchgate.netwikipedia.orgmedchemexpress.commdpi.comsigmaaldrich.com. This pathway is crucial for regulating the body's inflammatory response.

Suppression of Pro-Inflammatory Cytokine Production (e.g., TNF-α)

Studies have shown that this compound can suppress the production of key pro-inflammatory cytokines. In models of sepsis and endotoxemia, GTS-21 has been observed to inhibit the release of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) sigmaaldrich.com. Similarly, in an LPS-induced rat model of depression, administration of GTS-21 led to reduced levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, compared to control groups nih.gov. These findings suggest that this compound can dampen the inflammatory cascade by reducing the output of these critical signaling molecules.

Model System / ConditionImmune Cell / SystemCytokine/Process AffectedObserved EffectReference
Sepsis/EndotoxemiaNot specifiedIL-6, TNF-αInhibition of pro-inflammatory cytokine production sigmaaldrich.com
LPS-induced Rat Model of DepressionNot specifiedIL-1β, IL-6, TNF-αReduction in cytokine levels nih.gov
Sepsis ModelMacrophagesIL-1βReduced release patsnap.com

Engagement of the Cholinergic Anti-inflammatory Pathway (CAP)

This compound is recognized as an activator of the cholinergic anti-inflammatory pathway (CAP) nih.govnih.gov. The CAP is a physiological reflex mediated by the vagus nerve, which helps to control and suppress inflammation. Acetylcholine, released via this pathway, acts on α7nAChRs expressed on immune cells, particularly macrophages, to inhibit the production of pro-inflammatory cytokines nih.govnih.govaai.org. This compound, as a selective α7nAChR agonist, engages this pathway, thereby modulating the immune response and reducing inflammation nih.govnih.gov. Preclinical studies have demonstrated that GTS-21 can lessen inflammation in models of collagen-induced arthritis by acting through this pathway wikipedia.org.

Modulation of Immune Cell Function (e.g., Macrophage Activity, Monocyte Infiltration)

Beyond cytokine suppression, this compound influences the behavior and function of immune cells. In a mouse model of collagen-induced arthritis, GTS-21 was shown to reduce monocyte infiltration into the synovium, a key feature of inflammatory joint disease wikipedia.org. Furthermore, in models of sepsis, GTS-21 has been observed to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype and to modulate macrophage activity, contributing to a reduction in inflammatory processes wikipedia.orgpatsnap.com. Research also suggests that activation of α7nAChR by GTS-21 can elicit an anti-inflammatory memory in splenic monocytes and macrophages, indicating a sustained immunomodulatory effect oup.com.

Model System / ConditionImmune Cell TypeProcess / Function AffectedObserved EffectReference
Collagen-induced Arthritis (mouse model)MonocytesInfiltrationReduced infiltration into the synovium wikipedia.org
Sepsis ModelMacrophagesPhenotype / ActivityPromoted M2 polarization; modulated activity; reduced inflammatory processes wikipedia.orgpatsnap.com
Splenic Monocytes / J774 Monocytes (in vivo/in vitro)MonocytesImmune MemoryActivation of α7nAChR elicits anti-inflammatory memory oup.com

Role in Angiogenesis and Endothelial Cell Network Formation

This compound has also been implicated in promoting angiogenesis, the formation of new blood vessels. Studies have shown that this compound stimulates endothelial cell α7 non-neuronal nicotinic acetylcholine receptors, which are involved in this process researchgate.netmdpi.com. In vitro experiments using endothelial cells have demonstrated that this compound can stimulate the formation of endothelial cell networks nih.gov. This effect appears to be partially mediated by vascular endothelial growth factor (VEGF) but also involves VEGF-independent mechanisms, highlighting the multifaceted role of α7nAChR in regulating angiogenic processes nih.gov.

Model System / ConditionCell TypeThis compound ConcentrationObserved EffectReference
Endothelial Cell Culture (in vitro)Endothelial cells1.0 μMStimulated endothelial cell network formation nih.gov
Endothelial Cell Culture (in vitro)Endothelial cellsNot specifiedPro-angiogenesis effects researchgate.net

Compound Names Mentioned:

this compound

GTS-21

DMXB-A

DMBX-anabaseine

Anabaseine

Nicotine

Acetylcholine (ACh)

VEGF

bFGF

Research Methodologies and Experimental Models in Dmxb Anabaseine Studies

In Vitro Pharmacological Assays

In vitro assays are fundamental in characterizing the binding affinity and functional effects of DMXB-Anabaseine on its target receptors. These assays provide a controlled environment to study the direct interactions between the compound and the receptor.

Radioligand binding assays are a cornerstone in the pharmacological evaluation of this compound, allowing for the determination of its affinity for nAChRs. These assays utilize radiolabeled ligands that bind specifically to the receptor. By measuring the displacement of these radioligands by this compound, researchers can calculate its binding affinity (Ki).

One of the most common radioligands used in these studies is [¹²⁵I]-α-Bungarotoxin, a potent antagonist that binds with high affinity to the α7 nAChR. For instance, studies have shown that this compound and its primary human metabolite, 3-(4-hydroxy, 2-methoxy-benzylidene)anabaseine (4OH-GTS-21), can displace [¹²⁵I]-α-bungarotoxin binding. In one study, 4OH-GTS-21 displaced [¹²⁵I]α-bungarotoxin binding to human SK-N-SH cell membranes with a Ki of 0.17 µM and to rat PC12 cell membranes with a Ki of 0.45 µM nih.gov. This compound itself showed high potency in displacing the radioligand in PC12 cell membranes (Ki of 0.31 µM), but was significantly less potent in SK-N-SH cells (Ki of 23 µM) nih.gov.

Competition binding experiments using [³H]nicotine have also been employed to determine the binding affinity of this compound for the agonist binding sites on nAChRs. These experiments have revealed that this compound acts as a competitive antagonist at certain nAChR subtypes nih.gov.

Binding Affinities (Ki) of this compound and its Metabolite at nAChRs
CompoundCell LineRadioligandBinding Affinity (Ki) in µM
This compoundRat PC12[¹²⁵I]α-bungarotoxin0.31
This compoundHuman SK-N-SH[¹²⁵I]α-bungarotoxin23
4OH-GTS-21Rat PC12[¹²⁵I]α-bungarotoxin0.45
4OH-GTS-21Human SK-N-SH[¹²⁵I]α-bungarotoxin0.17

Functional ion flux assays are utilized to assess the ability of this compound to activate nAChRs, which are ligand-gated ion channels. Activation of these receptors leads to an influx of cations, primarily Na⁺ and Ca²⁺, and an efflux of K⁺.

A common method is the isotopic rubidium (⁸⁶Rb⁺) efflux assay. In this technique, cells are pre-loaded with ⁸⁶Rb⁺, which serves as a tracer for K⁺. Upon application of an agonist like this compound, the opening of the nAChR channel allows for the efflux of ⁸⁶Rb⁺, which can be measured to quantify receptor activation nih.govresearchgate.net. This assay provides a measure of the functional consequences of agonist binding.

Another approach involves monitoring intracellular calcium (Ca²⁺) concentrations using fluorescent Ca²⁺ indicators. Since α7 nAChRs are highly permeable to Ca²⁺, their activation by this compound leads to a measurable increase in intracellular Ca²⁺ levels. This can be detected using techniques like fluorescence microscopy or plate-based fluorescence readers, providing a dynamic measure of receptor function semanticscholar.org.

Cellular electrophysiological techniques provide a direct measure of the ion flow through nAChR channels upon activation by this compound. These methods offer high temporal resolution and allow for detailed characterization of the receptor's biophysical properties.

The two-electrode voltage-clamp technique is frequently used in Xenopus oocytes expressing specific nAChR subtypes. In this setup, the oocyte membrane potential is held constant (e.g., at -60 mV), and the current generated by the flow of ions through the channels upon agonist application is measured nih.gov. This technique has been instrumental in demonstrating the selectivity of this compound for α7 nAChRs over other subtypes nih.gov. Data from these experiments are typically collected at a frequency of 50 Hz and filtered at 20 Hz nih.gov.

Patch-clamp recording is another powerful technique that can be applied to cultured cells. In the whole-cell configuration, the electrical activity of the entire cell is recorded, allowing for the measurement of macroscopic currents resulting from the activation of a population of nAChRs by this compound. This method has been used to characterize the inward currents produced by α7 nAChR activation and their subsequent desensitization frontiersin.org.

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the physiological and behavioral effects of this compound in a complex, living system. These models are designed to replicate specific aspects of human diseases, providing a platform to test the therapeutic potential of the compound.

Rodent models that exhibit cognitive deficits are widely used to assess the procognitive effects of this compound. These models often involve aged animals or animals with chemically induced brain lesions to simulate the cognitive decline seen in human conditions like age-associated memory impairment or Alzheimer's disease.

One common approach involves creating lesions in the nucleus basalis, a brain region rich in cholinergic neurons that are crucial for memory and learning. Rats with such lesions show impaired performance in cognitive tasks. Studies have demonstrated that administration of this compound improves performance in passive avoidance and Morris water maze tasks in these lesioned rats. nih.gov The Morris water maze, a test of spatial learning and memory, has shown that this compound can enhance both the training and probe components of the task. nih.gov

Another model utilizes intracerebroventricular (ICV) injection of beta-amyloid (Aβ) peptides in mice, which induces cognitive deficits similar to those in Alzheimer's disease. nih.govovid.com Research shows that this compound treatment can prevent the Aβ-induced impairment in spatial memory acquisition and performance in the Morris water maze. nih.govovid.com Aged rats have also been used to model age-related cognitive decline, where chronic administration of this compound was found to improve learning and memory. nih.gov

Table 1: Effects of this compound in Rodent Models of Cognitive Impairment
Animal ModelMethod of ImpairmentBehavioral TaskKey Findings with this compound Treatment
RatsBilateral Ibotenic Acid Lesions of Nucleus BasalisPassive Avoidance, Morris Water MazeImproved passive avoidance behavior; Enhanced performance in training and probe phases of the water maze. nih.gov
MiceIntracerebroventricular Injection of Beta-Amyloid (Aβ) 25-35Morris Water MazeDose-dependently prevented Aβ-induced impairment of acquisition and probe trial performance. nih.govovid.com
Aged RatsNatural AgingPassive AvoidanceEnhanced performance in passive avoidance tasks. nih.gov

Sensory gating is the neurological process of filtering redundant or irrelevant stimuli from the environment. Deficits in this process are a key feature of neuropsychiatric disorders like schizophrenia. The DBA/2 mouse strain is a well-established animal model that naturally exhibits deficits in auditory sensory gating.

Studies have shown that this compound can normalize these auditory gating deficits in mice. nih.gov The mechanism involves the activation of α7 nAChRs, as the beneficial effects of this compound on sensory gating are prevented by the prior administration of the selective α7 nAChR antagonist, α-bungarotoxin. nih.gov This model is crucial for investigating compounds that could potentially treat the cognitive symptoms of schizophrenia, which are often poorly addressed by existing medications. nih.gov

This compound has been extensively studied in animal models of neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease, to evaluate its neuroprotective and disease-modifying potential.

In the context of Alzheimer's disease (AD), transgenic mouse models that overexpress proteins involved in Aβ production are commonly used. In one such model, administration of this compound was found to attenuate the brain's Aβ burden and ameliorate memory dysfunction. mdpi.com The compound was shown to act through a dual mechanism: promoting the phagocytosis of Aβ by microglia and suppressing the activity of γ-secretase, an enzyme involved in Aβ production. Another AD model involves the direct injection of Aβ peptides into the mouse brain, which leads to cognitive deficits and dysfunction of the α7nAChR. This compound treatment in these mice prevented the Aβ-induced dysfunction of the receptor and rescued long-term potentiation (LTP), a cellular correlate of memory. nih.govovid.com

For Parkinson's disease (PD), a common model is induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which causes the loss of dopaminergic neurons, mimicking a key pathological feature of PD. In an MPTP-induced mouse model, this compound restored locomotor activity and protected against dopaminergic neuronal cell death. mdpi.com Its neuroprotective effects in this model were linked to the inhibition of microglial activation and the suppression of pro-inflammatory gene expression in the brain. mdpi.com

Table 2: Research Findings for this compound in Neurodegenerative Disease Models
Disease ModelAnimal ModelKey Pathological FeatureObserved Effects of this compound
Alzheimer's DiseaseTransgenic Mouse Model of ADAmyloid-β (Aβ) plaques, cognitive deficitsAttenuated brain Aβ burden and improved memory dysfunction. mdpi.com
Alzheimer's DiseaseAβ peptide-injected miceAβ-induced cognitive impairment and α7nAChR dysfunctionPrevented spatial memory impairment and rescued α7nAChR function and LTP. nih.govovid.com
Parkinson's DiseaseMPTP-induced mouse modelDopaminergic neuron loss, motor impairment, neuroinflammationRestored locomotor activity, prevented dopaminergic cell death, and inhibited microglial activation. mdpi.com

The anti-inflammatory properties of this compound, mediated by the cholinergic anti-inflammatory pathway via α7 nAChRs, have been investigated in models of systemic inflammatory diseases.

The Collagen-Induced Arthritis (CIA) model in rats is a widely used experimental model for rheumatoid arthritis. A study investigating the effects of this compound in this model found that daily injections after the onset of arthritis significantly reduced the clinical symptom score. nih.gov This improvement was accompanied by a reduction in the serum levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). nih.gov Furthermore, radiological and histological examinations revealed that this compound treatment inhibited bone degradation and reduced the infiltration of inflammatory cells into the joints. nih.gov

Another relevant model is induced by the administration of lipopolysaccharide (LPS), a component of bacterial cell walls that causes a potent systemic inflammatory response. In LPS-injected mice, this compound has been shown to reduce neuroinflammation by decreasing microglial activation and the production of pro-inflammatory markers in the brain. mdpi.com These models demonstrate the potential of this compound to modulate inflammatory responses beyond the central nervous system.

Advanced Biophysical and Structural Approaches

To understand how this compound interacts with its molecular target, the α7 nAChR, researchers employ advanced biophysical and structural methodologies. These approaches provide insights into the compound's binding affinity, mechanism of action, and the structural basis for its selectivity.

Radioligand binding assays are a key biophysical technique used to characterize the interaction of this compound with nAChRs. Competition binding experiments, using radiolabeled ligands like [³H]nicotine, have been used to determine the binding affinity of this compound for the agonist binding sites on the receptor. nih.gov These studies have also explored how the compound interacts with non-competitive antagonist (NCA) binding sites within the receptor's ion channel, using radiolabeled NCAs such as [³H]TCP. nih.gov Such experiments have revealed that this compound can act as both a competitive antagonist and a non-competitive inhibitor at muscle-type nAChRs, and that it can induce a desensitized state in the receptor. nih.gov

Molecular modeling and computational studies provide a structural framework for interpreting these biophysical findings. These theoretical studies have been used to understand how this compound and its metabolites fit into the binding pocket of the α7 nAChR. nih.gov Modeling has suggested that while the compound makes important contacts within the binding site, this compound and its derivatives may be larger than the optimal size for the pocket. nih.gov This insight suggests that future drug design could focus on reducing the molecule's volume while preserving its key active groups to improve binding effectiveness. nih.gov These computational approaches, often used in conjunction with experimental data from model proteins like the acetylcholine-binding protein (AChBP), are crucial for the rational design of new and more potent α7 nAChR agonists. nih.gov

Crystallographic Analysis of this compound Binding to Receptor Analogs (e.g., Acetylcholine-Binding Protein)

Understanding the precise interaction between a ligand and its receptor at a molecular level is fundamental to drug design and development. While obtaining crystal structures of integral membrane proteins like the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is challenging, soluble surrogates such as the acetylcholine-binding proteins (AChBPs) have proven invaluable. nih.gov AChBPs, discovered from marine and freshwater sources, are homologous to the extracellular ligand-binding domain of nAChRs and serve as excellent models for studying ligand interactions. nih.govnih.gov

Spectroscopic and binding studies using AChBPs from various species (e.g., Lymnaea, Aplysia, and Bulinus) have provided critical insights into the structure-activity relationships of this compound and its analogs. nih.gov These studies reveal that the binding affinity of benzylidene anabaseines is influenced by their protonation state, with the protonated form showing greater affinity for the binding proteins. nih.gov Absorbance difference spectra indicate that a single protonation state of the ligand binds to AChBP, and upon binding, it experiences an environment with a high degree of polarizability. nih.gov This suggests that the aromatic binding pocket of the receptor analog is a key determinant of interaction. nih.gov

While a specific crystal structure of this compound co-crystallized with an AChBP is not detailed in the provided results, the use of AChBP crystal structures as a basis for modeling the α7 nAChR binding pocket is a widely adopted and crucial technique. nih.gov This approach allows for a detailed analysis of the agonist binding site located at the interface of receptor subunits. nih.gov

Table 1: Influence of Methoxy Group Substitutions on Benzylidene Anabaseine (B15009) (BA) Affinity for AChBP Species
CompoundSubstitution PatternRelative Affinity for Ls-AChBPRelative Affinity for Ac-AChBPRelative Affinity for Bt-AChBP
This compound2,4-dimethoxyLittle effect compared to BADecreased 36-foldSlightly increased
2-MeO 4-OHBA (Metabolite)2-methoxy, 4-hydroxyMost potent of the setMost potent of the setMost potent of the set
TMXBA2,4,6-trimethoxyPoorly toleratedPoorly toleratedPoorly tolerated

Data derived from spectroscopic analysis of benzylidene anabaseine complexes with acetylcholine binding proteins. nih.gov

Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions

In conjunction with experimental data from receptor analogs, computational methods like molecular modeling and dynamics simulations are essential for predicting and analyzing the binding of this compound to its primary target, the α7 nAChR. nih.gov Homology models of the α7 nAChR, often based on the crystal structure of AChBP, serve as the foundation for these in silico studies. nih.govmdpi.com

These models are used to define the ligand-binding pocket and conduct mutagenesis studies to identify key amino acid residues involved in drug design. nih.gov Theoretical studies have been performed to understand the binding details of this compound and its primary O-demethylated metabolites. nih.gov These simulations have shown good correlation between calculated preferred energies and experimentally observed binding affinities. nih.gov

Key findings from molecular modeling include:

Binding Energy Contributions : Van der Waals forces and hydrophobic contacts are significant contributors to the predicted binding energy for the receptor. nih.gov

Ligand Conformation : Unlike the two nearly coplanar rings of its parent compound anabaseine, all three rings of this compound are predicted to lie in different planes. nih.gov

Optimal Fit : Modeling suggests that this compound and its metabolites may be larger than the optimal size for the α7 nAChR agonist binding site, indicating that reducing molecular volume while retaining active groups could improve binding effectiveness. nih.gov

These computational approaches provide a rational basis for the design of new nicotinic drug candidates with improved affinity and selectivity. nih.gov

Genetic and Molecular Biology Techniques

To validate the targets of this compound and understand its downstream effects on cellular function, researchers utilize a variety of genetic and molecular biology techniques. These methods allow for the examination of changes in gene and protein expression and the definitive confirmation of receptor involvement.

Gene Expression Analysis (e.g., mRNA and Protein Levels)

Studies investigating the anti-inflammatory and neuroprotective effects of this compound frequently employ gene and protein expression analysis. In models of neuroinflammation and sepsis, techniques such as reverse transcription quantitative polymerase chain reaction (RT-qPCR) and Western blotting are used to measure changes in the levels of key molecules. patsnap.com

For instance, in a mouse model of lipopolysaccharide (LPS)-induced sepsis, this compound was shown to modulate macrophage polarization. patsnap.com This was assessed by measuring the expression of markers for pro-inflammatory (M1) and anti-inflammatory (M2) macrophage phenotypes. patsnap.com Furthermore, the compound was found to inhibit the NF-κB signaling pathway, reducing the expression and release of pro-inflammatory cytokines like IL-1β. patsnap.com In studies of neuroinflammation, this compound has been shown to upregulate anti-inflammatory signals such as AMPK and Nrf2, while inhibiting pro-inflammatory pathways like Akt phosphorylation and NF-κB activity. mdpi.com

Table 2: Effect of this compound on Protein Expression in a Mouse Model of Sepsis
Protein TargetPathwayEffect of this compound
NF-κB p65InflammationInhibited
NLRP3InflammasomeInhibited
Cleaved-caspase 1InflammasomeInhibited
NCX-1Calcium HandlingRegulated
RYR2Calcium HandlingRegulated
SERCA2aCalcium HandlingRegulated

Data derived from Western blotting analysis in studies of sepsis-induced atrial fibrillation. patsnap.com

Q & A

Basic Research Questions

Q. What is the structural and pharmacological basis of DMXB-Anabaseine (GTS-21) as a nicotinic acetylcholine receptor (nAChR) modulator?

  • Methodological Answer : this compound is a synthetic derivative of the marine toxin anabaseine, modified to reduce peripheral toxicity while retaining central nAChR agonist activity. Key structural features include a 3-(2,4-dimethoxybenzylidene) substitution, which enhances selectivity for α7 nAChR subtypes. To validate its mechanism, researchers should employ receptor-binding assays (e.g., radioligand displacement using [³H]-MLA for α7 receptors) and functional assays (e.g., calcium imaging in transfected HEK-293 cells). Structural characterization via NMR and X-ray crystallography can further elucidate binding conformations .

Q. How can researchers design in vitro experiments to assess this compound’s neuroprotective effects in Alzheimer’s disease models?

  • Methodological Answer : Use primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) exposed to amyloid-β oligomers or oxidative stressors (e.g., H₂O₂). Measure cell viability (MTT assay), apoptosis markers (caspase-3 activity), and synaptic protein expression (Western blot for PSD-95). Include α7 nAChR antagonists (e.g., methyllycacontitine) to confirm receptor-specific effects. Dose-response curves (0.1–10 µM) should be established to determine EC₅₀ values .

Q. What are the recommended protocols for synthesizing this compound and verifying its purity?

  • Methodological Answer : Synthesis involves condensation of anabaseine with 2,4-dimethoxybenzaldehyde under acidic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity is validated using HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS). Researchers should report yield, melting point, and spectroscopic data (¹H/¹³C NMR) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in cognitive enhancement be resolved?

  • Methodological Answer : Contradictions may arise from differences in species (rodent vs. primate models), dosing regimens, or behavioral assays (Morris water maze vs. novel object recognition). Conduct a meta-analysis of existing data, highlighting variables such as α7 nAChR expression levels across brain regions. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma/brain concentrations with cognitive outcomes. Replicate studies under standardized conditions, controlling for age, sex, and genetic background .

Q. What strategies optimize this compound’s bioavailability and blood-brain barrier (BBB) penetration?

  • Methodological Answer : Modify the compound’s logP (via substituent adjustments) to balance solubility and membrane permeability. Assess BBB penetration using in vitro models (e.g., MDCK-MDR1 monolayers) or in situ perfusion in rodents. Prodrug approaches (e.g., esterification of the pyridine ring) may enhance stability. Pair with ABC transporter inhibitors (e.g., elacridar) to reduce efflux. Validate improvements via LC-MS/MS quantification of brain homogenates .

Q. How should researchers design clinical trials to evaluate this compound’s safety and efficacy in early-stage Alzheimer’s patients?

  • Methodological Answer : Phase II trials should adopt a randomized, double-blind, placebo-controlled design with biomarker-driven enrollment (e.g., CSF Aβ42/tau ratios). Primary endpoints include cognitive scales (ADAS-Cog) and safety monitoring (cholinergic side effects). Incorporate PET imaging (α7 nAChR ligands like [¹⁸F]-ASEM) to confirm target engagement. Stratify participants by APOE4 status to assess genetic influences on response .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

  • Methodological Answer : Use non-linear regression (GraphPad Prism) to fit dose-response curves (log[agonist] vs. response). For behavioral data, apply mixed-effects models to account for repeated measures. Adjust for multiple comparisons (e.g., Holm-Sidak correction). Report effect sizes (Cohen’s d) and confidence intervals. Open-source tools like R/Bioconductor enable reproducibility in omics datasets (e.g., transcriptomic changes post-treatment) .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Discrepancies may stem from metabolic instability or off-target effects. Perform metabolite profiling (LC-HRMS) in plasma/hepatic microsomes. Use knock-out mice (α7 nAChR⁻/⁻) to confirm on-target activity. Integrate PK-PD modeling with systems pharmacology to predict in vivo outcomes from in vitro parameters (e.g., EC₅₀, clearance) .

Tables for Key Data

Parameter In Vitro Values In Vivo Values (Rodent) Clinical Relevance
α7 nAChR EC₅₀0.8–1.2 µM N/ATarget engagement threshold
Plasma Half-Life (Rat)N/A2.1 hours Dosing frequency optimization
Brain/Plasma RatioN/A0.3–0.5 BBB penetration efficiency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.